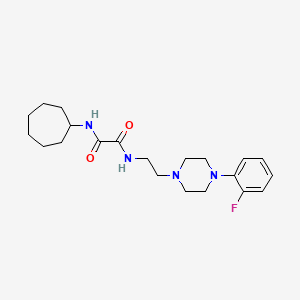

![molecular formula C21H16N4O3 B2547010 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1105214-30-9](/img/structure/B2547010.png)

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

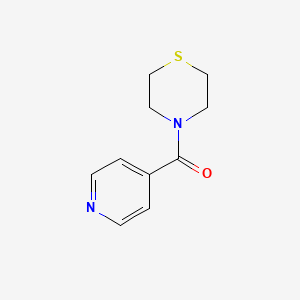

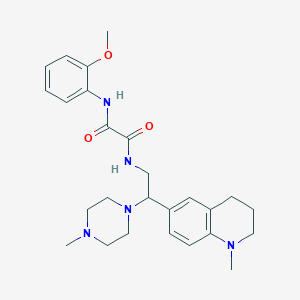

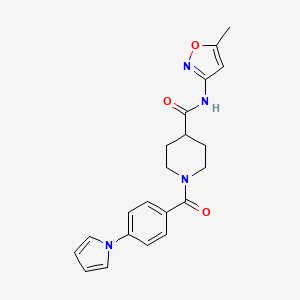

The compound 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide is a derivative of N-phenylacetamide, which is a functional group known for its relevance in medicinal chemistry due to its presence in various biologically active compounds. The presence of the 1,2,4-oxadiazole ring suggests potential for antimicrobial activity, as seen in related compounds .

Synthesis Analysis

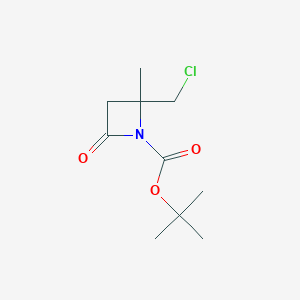

The synthesis of related N-phenylacetamide derivatives has been described in the literature. For instance, 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives were synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide, indicating a possible route for the synthesis of the compound . Additionally, the synthesis of phenyl-2(1H)-pyridinones through intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides suggests a method that could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives can be elucidated using spectroscopic methods such as NMR and mass spectrometry. These techniques have been employed to confirm the structures of similar compounds, which could be applied to confirm the structure of 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-

Applications De Recherche Scientifique

Synthesis and Characterization

- An efficient synthesis method for 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, including the compound , was developed, demonstrating the compounds' characterization through NMR and mass analyses. This highlights the compound's structural integrity and potential for further study in various applications (K. Srivani et al., 2018).

Polymorphism and Structural Analysis

- Research on polymorphism of related oxadiazol compounds has shown the potential for anticancer activity, with various polymorphic structures offering insight into the molecular interactions and crystal organization. This study underscores the importance of structural variations in the biological efficacy of such compounds (S. Shishkina et al., 2019).

Biological Activities

- Synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing oxadiazole rings have been reported, indicating the compounds' potential in generating novel structures with desirable biological activities (W. El‐Sayed et al., 2008).

- A study on the synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle revealed diverse biological properties, showcasing a method for synthesizing novel compounds with potential pharmacological applications (V. R. Karpina et al., 2019).

- New aromatic polyimides and poly(amide-imide) based on 1,3,4-oxadiazole-2-pyridyl pendant groups were synthesized, demonstrating thermal stability and organo-solubility. These materials could have applications in advanced material science, including their potential use in environmental remediation (Y. Mansoori et al., 2012).

Antimicrobial and Anticancer Properties

- The synthesis and anti-bacterial study of N-substituted derivatives of oxadiazol compounds have illustrated moderate to significant activity, suggesting their utility in developing new antimicrobial agents (H. Khalid et al., 2016).

- Compounds incorporating 1,3,4-oxadiazole rings have been synthesized and evaluated for their anticancer activities, with some showing promise as potential therapeutic agents (K. Redda & Madhavi Gangapuram, 2007).

Propriétés

IUPAC Name |

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-18(22-16-10-5-2-6-11-16)14-25-13-7-12-17(21(25)27)20-23-19(24-28-20)15-8-3-1-4-9-15/h1-13H,14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXOKQCOTREUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)